4-Hydroxypicolinic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypicolinic acid hydrate is an organic compound with the molecular formula C₆H₅NO₃. It is a derivative of pyridine with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is known for its chelating properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxypicolinic acid hydrate can be synthesized through several methods. One common method involves the oxidation of 4-methylpyridine using potassium permanganate (KMnO₄) as the oxidizing agent. The reaction is typically carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for higher yields and purity, and the product is typically obtained in crystalline form.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypicolinic acid hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
Oxidation: 4-Pyridinecarboxaldehyde or 4-Pyridinecarboxylic acid.
Reduction: 4-Hydroxypicolinic alcohol.
Substitution: 4-Substituted picolinic acid derivatives.
Scientific Research Applications
4-Hydroxypicolinic acid hydrate is used in a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in coordination chemistry to form complexes with metal ions.
Biology: It is studied for its potential role in biological systems, particularly in metal ion transport and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral and antimicrobial agent.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxypicolinic acid hydrate involves its ability to chelate metal ions. The hydroxyl and carboxylic acid groups coordinate with metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes and disrupt metal ion transport in biological systems. The compound’s ability to form complexes with metal ions also makes it useful in various industrial applications.
Comparison with Similar Compounds
4-Hydroxypicolinic acid hydrate is similar to other hydroxypicolinic acids, such as 3-Hydroxypicolinic acid and 6-Hydroxypicolinic acid. it is unique in its specific chelation properties and the stability of its metal complexes. Other similar compounds include:
3-Hydroxypicolinic acid: Prefers zwitterionic forms and has different chelation behavior.
6-Hydroxypicolinic acid: Prefers keto forms and forms more stable complexes with certain metal ions.
Properties
IUPAC Name |
4-oxo-1H-pyridine-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3.H2O/c8-4-1-2-7-5(3-4)6(9)10;/h1-3H,(H,7,8)(H,9,10);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGSVQWDMUENFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.